

BDP TMR NHS Ester: Application Notes and Protocols for Cellular Imaging

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Compound of Interest		
Compound Name:	BDP TMR NHS ester	
Cat. No.:	B606004	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TMR NHS ester is a bright, photostable, and amine-reactive fluorescent dye belonging to the borondipyrromethene (BODIPY) class. Its exceptional spectral properties, including a high quantum yield and narrow emission spectrum, make it an excellent choice for a variety of cellular imaging applications. This document provides detailed application notes and protocols for the use of BDP TMR NHS ester in labeling biomolecules and subsequent cellular imaging, designed to assist researchers in achieving high-quality, reproducible results.

BDP TMR NHS ester is particularly well-suited for labeling proteins, antibodies, and other biomolecules containing primary amines. The N-hydroxysuccinimidyl (NHS) ester moiety reacts efficiently with primary amines under mild alkaline conditions to form stable amide bonds. The resulting BDP TMR-labeled conjugates can be used to visualize and track biological processes in both fixed and live cells with a high signal-to-noise ratio.[1]

Key Features and Applications

Key Features:

 High Fluorescence Quantum Yield: BDP TMR exhibits a quantum yield approaching 1.0, resulting in exceptionally bright fluorescent conjugates.



- Photostability: As a member of the BODIPY family of dyes, BDP TMR is significantly more
 photostable than traditional fluorophores like fluorescein, allowing for longer imaging times
 and reduced photobleaching.[2][3][4][5]
- Narrow Emission Spectrum: The narrow emission bandwidth of BDP TMR reduces spectral overlap in multicolor imaging experiments.
- Amine-Reactivity: The NHS ester functional group provides a straightforward and efficient method for labeling proteins, antibodies, and other amine-containing molecules.
- pH Insensitivity: The fluorescence of BDP TMR is relatively insensitive to pH in the physiological range.

Applications:

- Immunofluorescence (IF): Labeling primary or secondary antibodies for the specific detection
 of target proteins in fixed cells and tissues.
- Live-Cell Imaging: Labeling proteins or ligands to track their dynamics and localization in living cells.
- Flow Cytometry: Conjugating antibodies for the identification and sorting of specific cell populations.
- Fluorescence Polarization Assays: The relatively long excited-state lifetime of BDP TMR makes it a suitable probe for studying molecular interactions.

Quantitative Data

A summary of the key quantitative properties of **BDP TMR NHS ester** is provided in the tables below for easy comparison.

Table 1: Photophysical Properties of BDP TMR



Property	Value	Reference
Excitation Maximum (λex)	~544 nm	
Emission Maximum (λem)	~570 nm	_
Molar Extinction Coefficient	>80,000 cm ⁻¹ M ⁻¹	_
Fluorescence Quantum Yield (Φ)	~0.9 - 1.0	-
Fluorescence Lifetime (τ)	~5.4 - 7.2 ns	-

Table 2: Performance Characteristics in Cellular Imaging

Parameter	Typical Value/Range	Notes
Photostability	High	Significantly more photostable than fluorescein.
Signal-to-Noise Ratio (SNR)	High	Bright fluorescence leads to high signal-to-noise ratios.
Degree of Labeling (DOL) for Antibodies	2 - 8	Optimal for maintaining antibody function and achieving bright signal. A DOL of ~1.6-5 has been suggested as optimal in some studies.

Experimental Protocols

Protocol 1: Labeling an Antibody with BDP TMR NHS Ester

This protocol describes the general procedure for conjugating **BDP TMR NHS ester** to an antibody. The optimal conditions may need to be adjusted based on the specific antibody and its concentration.

Materials:



BDP TMR NHS ester

- Antibody to be labeled (in a primary amine-free buffer, e.g., PBS)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification column (e.g., size-exclusion chromatography)
- Spectrophotometer

Procedure:

- Prepare the Antibody:
 - Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL.
- Prepare the BDP TMR NHS Ester Stock Solution:
 - Immediately before use, dissolve the BDP TMR NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
- Determine the Molar Ratio:
 - For optimal labeling, a molar excess of the dye is required. A starting point for monolabeling of many proteins is a molar ratio of 8:1 (dye:protein). This may need to be optimized for your specific antibody.
- Labeling Reaction:
 - Slowly add the calculated amount of the BDP TMR NHS ester stock solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification:



- Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP TMR (~544 nm).
 - The DOL can be calculated using the following formula: DOL = (A_max × ϵ _protein) / ((A_280 (A_max × CF)) × ϵ _dye)
 - A max = Absorbance at ~544 nm
 - A_280 = Absorbance at 280 nm
 - ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
 - ϵ _dye = Molar extinction coefficient of BDP TMR at ~544 nm (~80,000 M⁻¹cm⁻¹)
 - CF = Correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.2 for BODIPY dyes)

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines the steps for using a BDP TMR-labeled antibody for immunofluorescence staining of cultured cells.

Materials:

- BDP TMR-labeled antibody
- Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)



- Blocking buffer (e.g., 1% BSA in PBS)
- Nuclear counterstain (e.g., DAPI)
- · Antifade mounting medium
- Fluorescence microscope

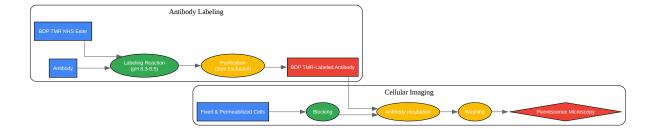
Procedure:

- · Cell Fixation:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):
 - Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the BDP TMR-labeled primary antibody to the desired concentration in blocking buffer.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
- Washing:



- Wash the cells three times with PBS for 5 minutes each to remove unbound antibody.
- Nuclear Counterstaining (optional):
 - Incubate the cells with a DAPI solution for 5 minutes at room temperature.
 - Wash the cells twice with PBS.
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Seal the edges of the coverslip with nail polish and allow it to dry.
- · Imaging:
 - Visualize the stained cells using a fluorescence microscope with appropriate filters for BDP TMR (Excitation: ~544 nm, Emission: ~570 nm) and DAPI.

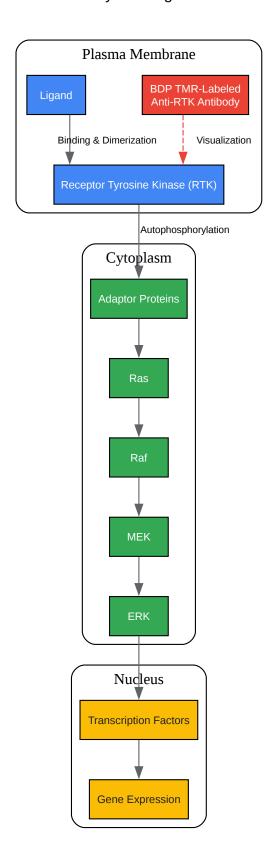
Visualizations



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Caption: Experimental workflow for antibody labeling and cellular imaging.



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Caption: Example of a Receptor Tyrosine Kinase (RTK) signaling pathway.

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